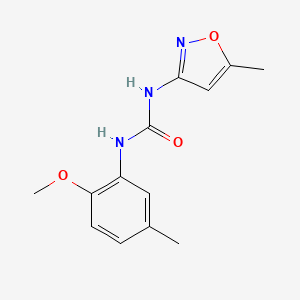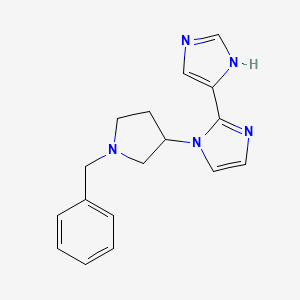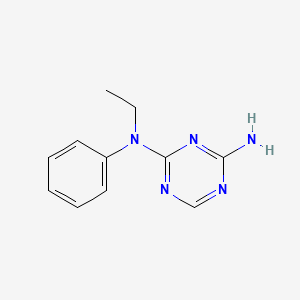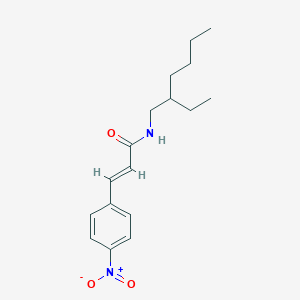
N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as MMPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in various physiological and pathological processes. The synthesis method of MMPI is well-established, and it has been extensively studied for its potential applications in various fields.
Wirkmechanismus
MMPI acts as a potent inhibitor of N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea by binding to the active site of the enzyme and preventing its activity. This compound are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. By inhibiting this compound, MMPI can prevent the degradation of ECM proteins and promote tissue repair.
Biochemical and Physiological Effects:
MMPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by blocking the activity of this compound. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMPI has been studied for its potential applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MMPI has several advantages as a research tool. It is a potent and selective inhibitor of N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea, making it an ideal tool for studying the role of this compound in various physiological and pathological processes. It has been extensively studied, and its synthesis method is well-established. However, MMPI also has some limitations. It can be toxic at high concentrations and can interfere with other cellular processes. Its effects on other enzymes and proteins need to be carefully evaluated before using it as a research tool.
Zukünftige Richtungen
There are several future directions for MMPI research. One potential application is in the development of new cancer therapies. MMPI has shown promising results in animal models, and further studies are needed to evaluate its safety and efficacy in humans. Another potential application is in the treatment of arthritis, as N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea are involved in the degradation of cartilage in the joints. MMPI has also been studied for its potential applications in cardiovascular diseases, as this compound are involved in the remodeling of blood vessels. Further studies are needed to evaluate the potential of MMPI in these fields.
Conclusion:
MMPI is a potent inhibitor of this compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. MMPI has several advantages as a research tool, but its limitations need to be carefully evaluated. There are several future directions for MMPI research, and further studies are needed to evaluate its potential in various fields.
Synthesemethoden
The synthesis of MMPI involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, MMPI. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MMPI has been used in scientific research for its potential applications in various fields. It has been studied for its role in cancer therapy, as N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea are known to be involved in tumor invasion and metastasis. MMPI has been shown to inhibit tumor growth and metastasis in various animal models, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-4-5-11(18-3)10(6-8)14-13(17)15-12-7-9(2)19-16-12/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEIZOORSJYDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)
![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)

![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)
![3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)
![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5320120.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)
